(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride
CAS No.:
Cat. No.: VC15791812
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3O |
|---|---|
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | (NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9-; |
| Standard InChI Key | SSOXNHMQXXYQKV-MWMYENNMSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C(=N\O)/CCCN.Cl |
| Canonical SMILES | C1=CC=NC(=C1)C(=NO)CCCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine hydrochloride, reflects its stereochemical configuration (E-isomer) and functional groups. Its molecular formula is C₉H₁₄ClN₃O, with a molar mass of 215.68 g/mol. Key structural features include:
-
A pyridin-2-yl group attached to a butylidene backbone.
-
An hydroxylamine moiety (-NH-O-) forming an imine bond with the amine-terminated side chain.
-
A hydrochloride counterion enhancing solubility in polar solvents.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄ClN₃O | |
| Molecular Weight (g/mol) | 215.68 | |
| IUPAC Name | (NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine hydrochloride | |
| Canonical SMILES | C1=CC=NC(=C1)C(=NO)CCCN.Cl | |
| Isomeric SMILES | C1=CC=NC(=C1)/C(=N\O)/CCCN.Cl | |
| InChIKey | SSOXNHMQXXYQKV-MWMYENNMSA-N |
Stereochemical Considerations
The (E) configuration of the imine double bond (C=N) is critical for its spatial orientation, influencing intermolecular interactions. Computational models derived from PubChem data suggest that the trans arrangement of the pyridinyl and hydroxylamine groups minimizes steric hindrance, favoring thermodynamic stability .
Synthetic Routes and Manufacturing
Table 2: Optimized Reaction Conditions from Patent CN112174836A
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Zn) Ratio | 2:1 (Zn:substrate) | Maximizes reduction efficiency |
| Solvent | 50% Acetic Acid | Enhances protonation of intermediates |
| Temperature | 115°C | Balances reaction rate and decomposition |
| Reaction Time | 7 hours | Ensures complete conversion |
Challenges in Scale-Up
Key hurdles include:
-
Oxime Stability: The hydroxylamine group is prone to oxidation, requiring inert atmospheres during synthesis.
-
Zinc Removal: Post-reaction filtration often leaves residual metal ions, necessitating H₂S gas treatment for precipitation .
Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The compound’s dual functional groups enable diverse transformations:
-
Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the C=N bond, yielding pyridine-2-carboxylic acid and 4-aminobutanol derivatives.
-
Reduction: LiAlH₄ reduces the imine to a secondary amine, generating N-(4-aminobutyl)-pyridin-2-amine, a potential intermediate for drug candidates.
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions, releasing the free base (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine (pKa ≈ 8.2 for the pyridinyl nitrogen). This property facilitates pH-dependent solubility, with improved absorption in neutral biological systems .
Biological Activities and Mechanistic Insights
Antimicrobial Applications
A 2024 study on osthole derivatives (e.g., compound 5g) revealed that structural motifs resembling this compound’s pyridinyl-hydroxylamine framework correlate with antibacterial efficacy against MRSA (MIC = 2 μg/mL) . This implies potential for repurposing the compound in antibiotic adjuvants.
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (desiccated) | Slows hydrolysis/oxidation |
| Humidity | <10% RH | Prevents deliquescence |
| Light | Amber glass vials | Reduces photolytic cleavage |
Comparative Analysis with Structural Analogs
N-(4-Amino-1-pyridin-3-ylbutylidene)hydroxylamine
This analog (PubChem CID 2771628) lacks the hydrochloride salt and features a pyridin-3-yl group. Key differences include:
-
Reduced Solubility: LogP = 1.2 vs. -0.8 for the hydrochloride form .
-
Altered Bioactivity: The 3-pyridinyl isomer shows weaker binding to CYP2D6 (Kd = 18 μM vs. 9 μM for the target compound) .
Future Research Directions
-
In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.
-
Synthetic Methodology: Develop enantioselective routes using chiral catalysts.
-
Drug Delivery Systems: Encapsulate in liposomes to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume